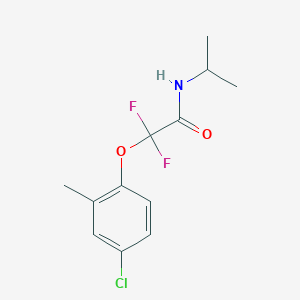
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro-substituted phenoxy group, difluoroacetamide moiety, and an isopropyl group, which contribute to its unique chemical properties and biological activities.
作用机制
Target of Action
The compound, also known as 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-propan-2-ylacetamide, is a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle . This compound mimics the action of natural auxins and is primarily used as a herbicide .
Mode of Action
As a synthetic auxin, this compound mimics the action of natural auxins by inducing rapid, uncontrolled growth in plants . When applied to broad-leaf plants, it causes them to grow rapidly to the point of death . This makes it an effective herbicide, particularly for broad-leaf weeds .
Biochemical Pathways
The compound affects the normal biochemical pathways of plants by mimicking the action of natural auxins . Auxins regulate cell division, elongation, and differentiation . When this compound is introduced, it disrupts these processes, leading to uncontrolled growth and eventually the death of the plant .
Pharmacokinetics
Like other synthetic auxins, it is likely to be absorbed by plant tissues and distributed throughout the plant, where it interferes with normal growth processes .
Result of Action
The primary result of the action of this compound is the death of broad-leaf plants . By mimicking natural auxins, it induces rapid, uncontrolled growth, which eventually leads to the plant’s death . This makes it an effective herbicide for controlling broad-leaf weeds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 2,2-difluoroacetamide.
Etherification: The phenol is etherified with 2,2-difluoroacetamide under basic conditions to form the intermediate compound.
Amidation: The intermediate is then reacted with isopropylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring, temperature control, and purification steps to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenoxy ring.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine.
Substitution: The chloro group on the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Oxidation of the methyl group yields 4-chloro-2-methylbenzoic acid derivatives.
Reduction: Reduction of the amide group results in the corresponding amine.
Substitution: Substitution of the chloro group can produce various phenoxy derivatives.
科学研究应用
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a herbicide, influencing plant growth by mimicking natural plant hormones.
Medicine: Research explores its potential as an anti-inflammatory agent and its effects on various biological pathways.
Industry: It is used in the formulation of agrochemicals and other industrial products.
相似化合物的比较
MCPA (2-methyl-4-chlorophenoxyacetic acid): Similar in structure but lacks the difluoroacetamide moiety.
2,4-D (2,4-dichlorophenoxyacetic acid): Another phenoxy herbicide with a different substitution pattern on the phenoxy ring.
Mecoprop: Contains a similar phenoxy group but with different substituents.
Uniqueness: 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide is unique due to the presence of the difluoroacetamide group, which imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2NO2/c1-7(2)16-11(17)12(14,15)18-10-5-4-9(13)6-8(10)3/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABCFGZKGDPNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
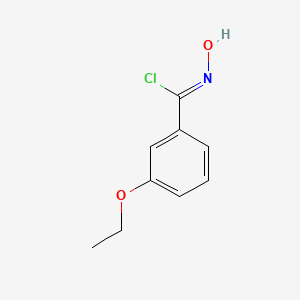
![8-(2-ethoxyethyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2774941.png)
![4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774942.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2774946.png)
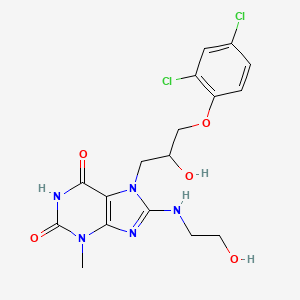
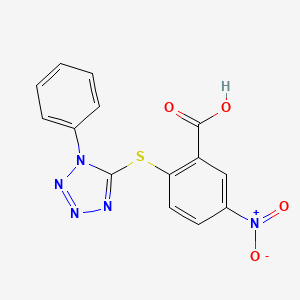
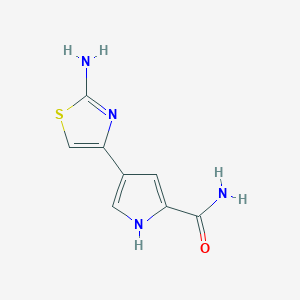
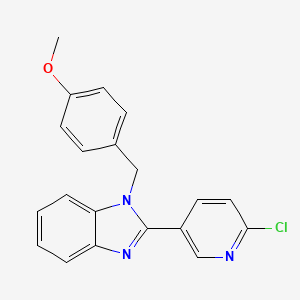
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2774952.png)
![1-(1-benzofuran-2-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2774954.png)
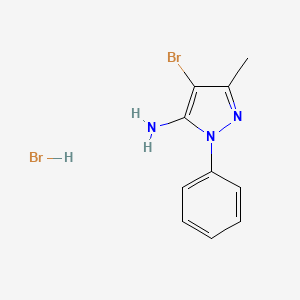

![2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2774961.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2774963.png)
